N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . They have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
Synthesis Analysis
The synthesis of thiazole compounds often involves the reaction of alpha-halo amides with thiourea . The molecular structures of the synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole compounds can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds often involves the reaction of specific precursors to create a variety of derivatives, which are then characterized by methods such as IR, MS, 1H-NMR, and 13C-NMR. These synthesized compounds are explored for their potential applications in different fields of chemistry and biology. For instance, Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the versatility of these compounds in generating diverse molecular structures with potential biological activity (Hassan, Hafez, & Osman, 2014).
Biological Activities and Potential Therapeutic Uses
Several studies have focused on evaluating the biological activities of these compounds, including their cytotoxic, antimicrobial, and anti-inflammatory properties. For example, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showcasing their analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings highlight the potential of these compounds in developing new therapeutic agents.
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of these compounds have been investigated against a variety of pathogens. Alhameed et al. (2019) synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating their weak to moderate antibacterial and antifungal activities (Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).
Anticancer Activities
The anticancer properties of these compounds have been a significant area of interest. Yakantham et al. (2019) synthesized a series of thiazol-4-amine derivatives and evaluated their anticancer activity against various human cancer cell lines, demonstrating their potential as anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-7-13(21-18-9)14(19)17-15-16-12(8-22-15)10-3-5-11(20-2)6-4-10/h3-8H,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURRUWXZVQHRPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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